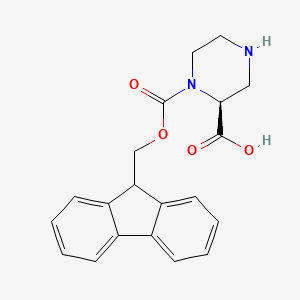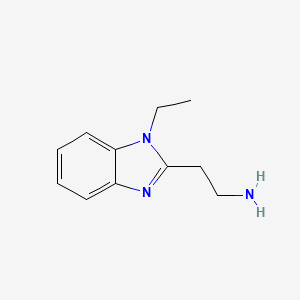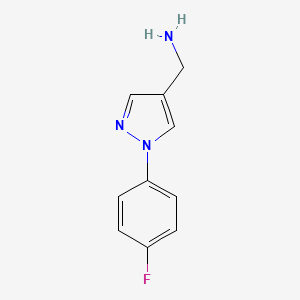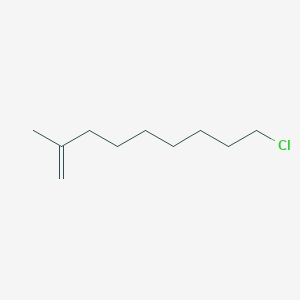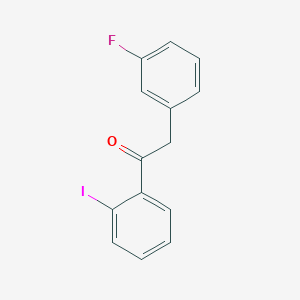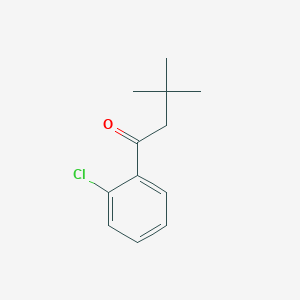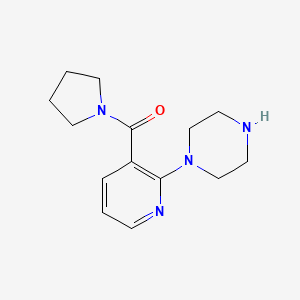
(2-(哌嗪-1-基)吡啶-3-基)(吡咯烷-1-基)甲酮
描述
The compound contains a piperazine and a pyridine ring, which are common structures in medicinal chemistry due to their versatile reactivity and pharmacological properties . Piperazine derivatives have been studied for their anti-tubercular activity , while pyridine derivatives have shown anti-fibrotic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridine ring, and a pyrrolidine ring. These rings could influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperazine and pyridine rings can participate in various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and stability, would depend on its exact structure. Without specific information, it’s difficult to predict these properties .科学研究应用
Chemical Properties and Safety Information
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” has a CAS Number of 73331-93-8 and a molecular weight of 183.25 . The physical form of this compound is liquid-oil . It’s important to note that this compound has several safety warnings, including hazard statements H302+H312+H332;H315;H319;H335 .
Use in Neurodegenerative Diseases
This compound could potentially be used in the research of neurodegenerative diseases. Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signalling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease .
Use in Cancer Research
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” could be used in cancer research. TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Use in Cytotoxic Activity Research
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Use in Anti-Tubercular Agents Research
This compound could be used in the research of anti-tubercular agents. Cell viability was measured by in vitro MTT assay .
Use in Chemical Synthesis
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” could be used in chemical synthesis. It is related to other compounds such as 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester .
作用机制
Target of Action
Compounds with similar structures have been known to target tropomyosin receptor kinases (trka/b/c) . These receptors play a crucial role in the development and function of the nervous system.
Mode of Action
If we consider its potential interaction with trka/b/c, it might bind to these receptors and modulate their signaling pathways . This could result in changes in cellular processes such as cell growth and differentiation.
Biochemical Pathways
If it does interact with trka/b/c, it could potentially influence neurotrophic signaling pathways , which are critical for neuronal survival and function.
Result of Action
If it does interact with trka/b/c, it could potentially influence neuronal survival and function .
安全和危害
未来方向
属性
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(18-8-1-2-9-18)12-4-3-5-16-13(12)17-10-6-15-7-11-17/h3-5,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFTWFQCGUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639923 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone | |
CAS RN |
902836-06-0 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B1613303.png)
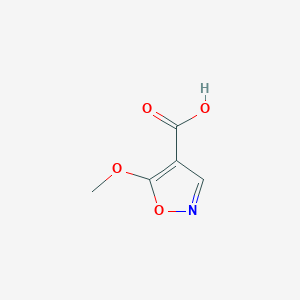
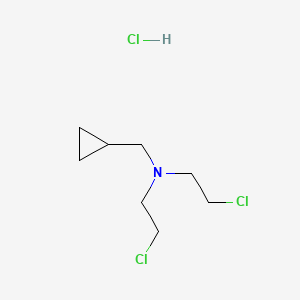
![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)

